![molecular formula C17H24F2N2 B5214620 1'-(2,6-difluorobenzyl)-1,4'-bipiperidine](/img/structure/B5214620.png)
1'-(2,6-difluorobenzyl)-1,4'-bipiperidine
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Overview
Description
1'-(2,6-difluorobenzyl)-1,4'-bipiperidine, commonly known as DF-MPB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties. DF-MPB has been found to possess unique biological properties that make it an attractive candidate for further research.
Mechanism of Action
DF-MPB exerts its pharmacological effects by binding to the mu-opioid receptor and the sigma receptor. The mu-opioid receptor is involved in pain regulation, while the sigma receptor is involved in mood regulation. By binding to these receptors, DF-MPB can modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in pain and mood regulation.
Biochemical and Physiological Effects
DF-MPB has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain sensitivity in animal models, suggesting that it may be useful in the treatment of chronic pain. DF-MPB has also been shown to reduce inflammation and oxidative stress, which may make it useful in the treatment of inflammatory diseases. In addition, DF-MPB has been shown to improve mood and reduce anxiety in animal models, suggesting that it may have potential as an antidepressant and anxiolytic.
Advantages and Limitations for Lab Experiments
DF-MPB has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive candidate for further research. DF-MPB has been shown to have potent pharmacological effects, which may make it useful in the development of new therapeutics. However, the complex synthesis of DF-MPB may limit its use in lab experiments, as it requires expertise in organic chemistry.
Future Directions
There are several potential future directions for research on DF-MPB. One area of interest is the development of DF-MPB-based therapeutics for the treatment of chronic pain and inflammatory diseases. Another area of interest is the investigation of DF-MPB's potential as an antidepressant and anxiolytic. Further research is also needed to elucidate the exact mechanisms of action of DF-MPB and to optimize its pharmacological properties. Overall, DF-MPB is a promising compound that has the potential to make significant contributions to the field of pharmacology.
Synthesis Methods
DF-MPB can be synthesized through a multi-step process that involves the reaction of 2,6-difluorobenzyl chloride with piperidine in the presence of a base. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of DF-MPB. The synthesis of DF-MPB is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
DF-MPB has been studied extensively for its potential therapeutic applications. It has been found to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain. DF-MPB has also been shown to have anxiolytic and antidepressant effects, which may make it useful in the treatment of anxiety and depression.
properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2/c18-16-5-4-6-17(19)15(16)13-20-11-7-14(8-12-20)21-9-2-1-3-10-21/h4-6,14H,1-3,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVUHAQSGZUEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2,6-Difluorobenzyl)-1,4'-bipiperidine |
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